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molecular formula C12H25O5P B8330122 Ethyl 2-diethylphosphono-4-methylpentanoate

Ethyl 2-diethylphosphono-4-methylpentanoate

Cat. No. B8330122
M. Wt: 280.30 g/mol
InChI Key: WXILOHNZGUVHBH-UHFFFAOYSA-N
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Patent
US06518260B1

Procedure details

A mixture of 19 g (67.9 mmol) of ethyl 2-(diethoxyphosphinyl)-4-methylpentanoate, 27 ml (360.3 mmol) of formaldehyde and 28 g (202.6 mmol) of potassium carbonate is maintained at reflux for 3 hours. A mixture of water and diethyl ether is added. The aqueous phase is extracted with diethyl ether. The combined organic phases are washed with water, dried over sodium sulphate, filtered and evaporated under reduced pressure. The residue is distilled under reduced pressure. 6.7 g of product are recovered in the form of an oil (yield=63.3%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
product
Quantity
6.7 g
Type
reactant
Reaction Step Three
Name
Yield
63.3%

Identifiers

REACTION_CXSMILES
C(OP(OCC)([CH:6]([CH2:12][CH:13]([CH3:15])[CH3:14])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=O)C.C=O.[C:21](=O)([O-])[O-].[K+].[K+].O>C(OCC)C>[CH3:15][CH:13]([CH3:14])[CH2:12][C:6](=[CH2:21])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(C)OP(=O)(C(C(=O)OCC)CC(C)C)OCC
Name
Quantity
27 mL
Type
reactant
Smiles
C=O
Name
Quantity
28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
product
Quantity
6.7 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C(=O)OCC)=C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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